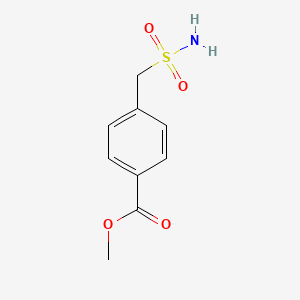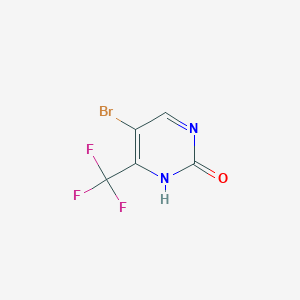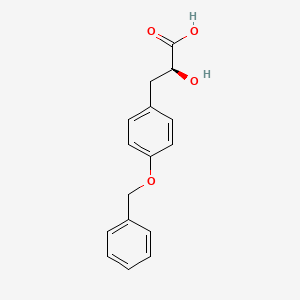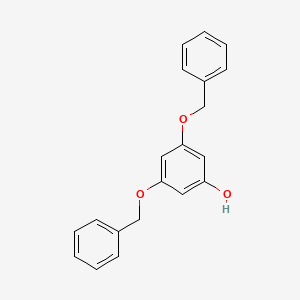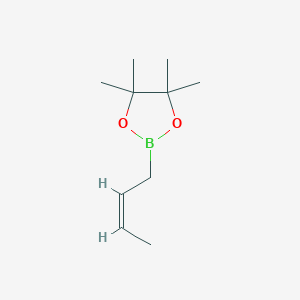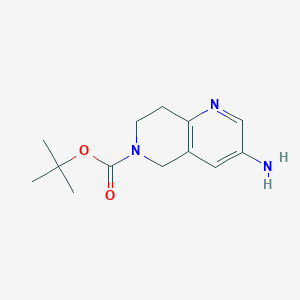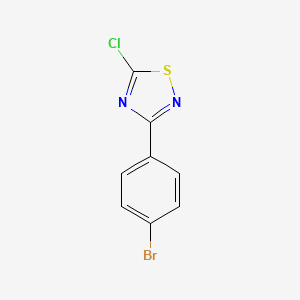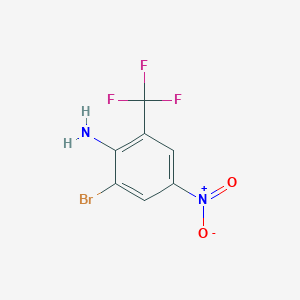
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms have been replaced by phenyl groups. This particular compound is characterized by the presence of a bromo group, a nitro group, and a trifluoromethyl group attached to the aniline moiety. These substituents confer unique chemical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of related brominated anilines has been explored in several studies. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using commercially available anilines has been developed, which demonstrates the potential for synthesizing various substituted anilines, including those with trifluoromethyl groups . Another study describes the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline, indicating that bromination reactions are a key step in the synthesis of such compounds . These methods highlight the versatility of brominated anilines as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated anilines can be complex, as evidenced by the crystal structure analysis of related compounds. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with pronounced intermolecular π-π interactions . Although this structure is not directly related to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, it provides insight into the potential molecular interactions and geometries that such brominated anilines might exhibit.
Chemical Reactions Analysis
Brominated anilines participate in various chemical reactions due to the presence of the bromo group, which is a good leaving group. The studies show that brominated anilines can be used as starting materials for further functionalization, such as fluoroalkylation , and can undergo polymerization reactions when activated by certain catalysts . These reactions are crucial for the synthesis of more complex molecules and polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline would be influenced by its substituents. The presence of the bromo group would likely increase its density and molecular weight, while the nitro group could contribute to its reactivity, particularly in electrophilic substitution reactions. The trifluoromethyl group would increase the compound's electronegativity and could affect its boiling and melting points. Although the specific properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not detailed in the provided papers, the properties of similar brominated anilines suggest that it would be a relatively dense and reactive molecule, suitable for use in various chemical syntheses .
Applications De Recherche Scientifique
- Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Organic Building Blocks
-
Laboratory Chemicals
-
Synthesis of Other Compounds
-
Antimicrobial Effect
Safety And Hazards
“2-Bromo-4-nitro-6-(trifluoromethyl)aniline” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Propriétés
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOQYVBDQONBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467012 | |
| Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-6-(trifluoromethyl)aniline | |
CAS RN |
400-66-8 | |
| Record name | 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


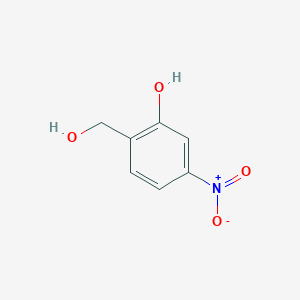
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
